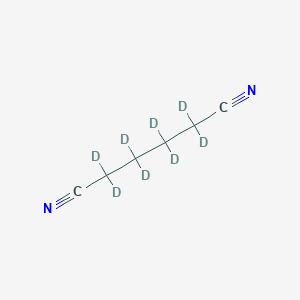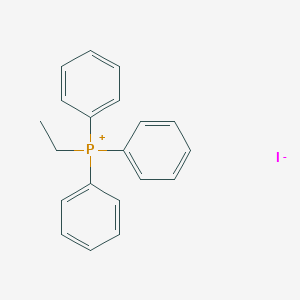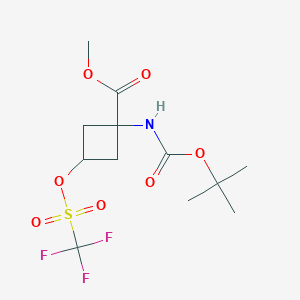
1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester, also known as Boc-TCB-Me, is a chemical compound that has gained significant attention in the field of organic chemistry. It is a cyclobutane derivative that has been widely used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester is not well understood. However, it is believed that the compound interacts with the target molecule through covalent bonding, leading to the formation of stable complexes. This interaction can result in a variety of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester has been shown to have a wide range of biochemical and physiological effects. It has been used to inhibit the activity of various enzymes, including proteases and kinases. It has also been shown to modulate the activity of ion channels and transporters. In addition, 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester has been used to study protein-protein interactions and protein folding.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester is its versatility in chemical synthesis. It can be easily incorporated into various molecules, allowing for the creation of complex structures. However, its use is limited by its high cost and low availability. In addition, its mechanism of action is not well understood, making it difficult to predict its effects on a target molecule.
Zukünftige Richtungen
There are several future directions for the use of 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester in scientific research. One potential application is in the development of new drugs. Its ability to inhibit enzyme activity makes it a promising candidate for the treatment of various diseases. In addition, its use in the study of protein-protein interactions and protein folding could lead to a better understanding of disease mechanisms and the development of new therapies. Furthermore, the synthesis of new derivatives of 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester could lead to the discovery of compounds with even greater potential for scientific research.
Synthesemethoden
The synthesis of 1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester involves a multistep process that includes the protection of the amine group with the Boc (tert-butyloxycarbonyl) group, the introduction of the trifluoromethanesulfonyloxy group, and the cyclization of the resulting intermediate. The final product is obtained by the methylation of the carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been utilized in the development of new drugs, as well as in the study of enzyme mechanisms and protein-protein interactions. Its unique properties make it an ideal candidate for the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
222727-37-9 |
|---|---|
Produktname |
1-(tert-Butyloxycarbonylamino)-3-(trifluoromethanesulfonyloxy)cyclobutane-1-carboxylic acid methyl ester |
Molekularformel |
C12H18F3NO7S |
Molekulargewicht |
377.34 g/mol |
IUPAC-Name |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethylsulfonyloxy)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H18F3NO7S/c1-10(2,3)22-9(18)16-11(8(17)21-4)5-7(6-11)23-24(19,20)12(13,14)15/h7H,5-6H2,1-4H3,(H,16,18) |
InChI-Schlüssel |
BXNRCFVXPOKXQF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Synonyme |
cis-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(trifluoromethyl)sulfonyl]oxy]-cyclobutanecarboxylic Acid Methyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



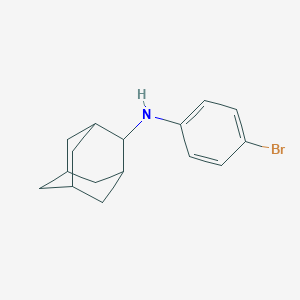
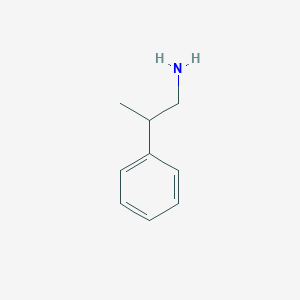
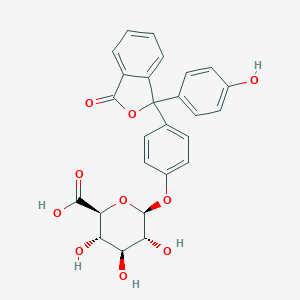
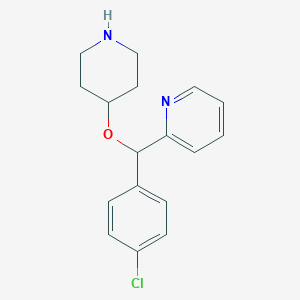
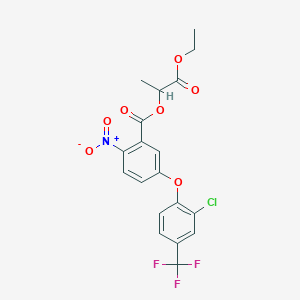
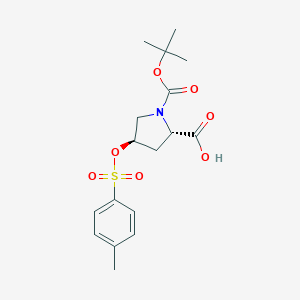
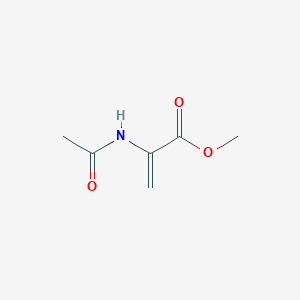
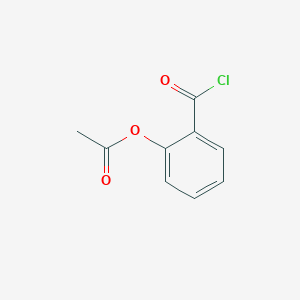
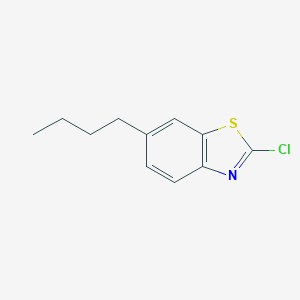
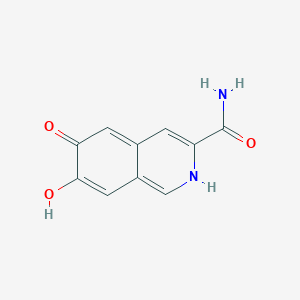

![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)
